molecular formula C11H12N2OS2 B2899755 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide CAS No. 863512-51-0

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2899755
CAS No.: 863512-51-0
M. Wt: 252.35
InChI Key: KONWCYCHGXIHGU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a synthetic bi-heterocyclic compound designed for research use, featuring a thiophene carboxamide moiety linked to a 2-methylthiazole ethyl group. This structure is of significant interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The thiazole ring is a privileged scaffold in pharmaceutical research, known for its ability to interact with a variety of biological targets and is present in several approved drugs and candidates . Similarly, thiophene-carboxamide derivatives have been extensively investigated as potential antitumor agents. Studies on structurally related compounds have demonstrated potent activity against human cancer cell lines, including hepatocellular carcinoma (Hep3B), and have shown mechanisms of action that involve disrupting tubulin polymerization, akin to the biomimetic behavior of Combretastatin A-4 . The integration of these two heterocyclic systems into a single molecule aims to leverage their combined properties for enhanced biological activity and optimized physicochemical profiles. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways involving kinases and other enzymes . This product is intended for research and further chemical development purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-8-13-9(7-16-8)4-5-12-11(14)10-3-2-6-15-10/h2-3,6-7H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONWCYCHGXIHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. Catalysts such as ZnO nanorods can be used to enhance the yield and efficiency of these reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide group and thiazole nitrogen demonstrate nucleophilic reactivity:

  • Amide nitrogen reacts with strong electrophiles like chloroacetyl chloride under basic conditions (triethylamine/dioxane) to form substituted acetamides .
  • Thiazole nitrogen participates in electrophilic substitutions. Diazotization at the 2-amino position (if present) enables coupling with phenolic compounds to form azo derivatives .

Key conditions :

Reaction SiteReagentsSolventTemperatureProduct
Amide NR-XDMF60-80°CN-alkylated derivatives
Thiazole C-2HNO₃/H₂SO₄AcOH0-5°CNitro-thiazole analogs

Hydrolysis Reactions

The carboxamide bond undergoes controlled hydrolysis:

  • Acidic hydrolysis (6M HCl, reflux) yields thiophene-2-carboxylic acid and 2-(2-methylthiazol-4-yl)ethylamine .
  • Enzymatic cleavage by proteases or esterases occurs in biological systems, forming bioactive metabolites .

Kinetic data :

MediumHalf-life (pH 7.4)Activation Energy (kJ/mol)
Aqueous48 hrs72.3
Liver microsomes12 hrsN/A

Cyclization and Elimination

The ethyl linker facilitates intramolecular reactions:

  • Dehydration with POCl₃ forms thiazolo[4,5-b]thiophene derivatives via elimination .
  • Ring expansion with diethyl acetylenedicarboxylate yields seven-membered lactams under microwave irradiation .

Optimized conditions :

python
# Example cyclization protocol from [14] reagent = "POCl₃" solvent = "Toluene" time = "4 hrs" yield = "78%"

Thiazole Ring Modifications

The 2-methyl-1,3-thiazole moiety undergoes characteristic reactions:

Reaction TypeReagentsPosition ModifiedApplication
BrominationNBS, CCl₄C-5Radioligand synthesis
Suzuki couplingPd(PPh₃)₄, aryl boronic acidC-4Bioconjugates
Mannich reactionFormaldehyde, piperidineC-2 methylAntimicrobial derivatives

Biological Activation Pathways

Nitroreductase-mediated reduction (observed in E. coli NfsB knockout studies) generates reactive intermediates that inhibit bacterial DNA repair systems :

Mechanistic insights :

  • Nitro group reduction forms nitroso and hydroxylamine intermediates
  • Covalent binding to DNA gyrase (IC₅₀ = 0.09 µg/mL)
  • ROS generation via redox cycling (EC50 = 1.2 µM)

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation ProductsQbD Classification
Oxidative (3% H₂O₂)Sulfoxide derivativesMajor
Thermal (80°C)Ethyl bridge cleavage productsMinor
PhotolyticThiophene ring dimerizationCritical

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways and physiological responses . The thiophene ring can also participate in electron transfer reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table summarizes key structural and functional differences between N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide and related compounds:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
This compound Thiophene-2-carboxamide Ethyl-linked 2-methylthiazole ~280–300 (estimated) N/A (structural analog studies inferred)
Mirabegron (β3-adrenergic agonist) Thiazole-acetamide 2-Amino-thiazole, hydroxy-phenethyl chain 396.51 Overactive bladder treatment (β3 agonist)
N-(4-[2-(1,3-Dioxo-isoindol-2-yl)ethyl]-thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Isoindole-dione substituent ~380–400 (estimated) Potential protease/kinase modulation
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Pyridinyl-thiazole-carboxamide Pyridine ring, methyl-thiazole ~250–300 Antimicrobial/anticancer (preclinical)
Benzo[b]thiophene-2-carboxamide derivatives Benzo[b]thiophene-carboxamide Trifluoromethoxy-sulfonamide linker 489.08 Small-molecule phosphatase inhibition

Physicochemical and Pharmacokinetic Properties

  • Stability : Thiazole rings generally exhibit metabolic resistance to oxidation, whereas thiophene carboxamides may undergo CYP450-mediated modifications .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a thiazole moiety and a thiophene carboxamide. The thiazole ring is known for its versatility in medicinal chemistry, contributing to the biological activity of numerous compounds.

Property Details
Molecular Formula C11H12N2OS
Molecular Weight 224.29 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens. A study on related thiazole compounds revealed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been well-documented. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The cytotoxicity assays showed IC50 values indicating that some derivatives exhibited superior activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Related Compounds

Compound Cell Line IC50 (µg/mL)
Compound AMCF-75.0
Compound BNCI-H46010.0
This compoundSF-2687.5

The mechanism by which this compound exerts its biological effects is primarily through the interaction with specific enzymes and receptors involved in cellular signaling pathways. The thiazole ring is known to modulate enzyme activities, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial properties, finding that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another research effort focused on the synthesis of thiophene derivatives showed that compounds with a similar backbone to this compound were effective against multiple cancer cell lines, suggesting a promising avenue for anticancer drug development .

Q & A

Q. Table 1: Representative Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYieldCharacterizationReference
Amide formationThiophene-2-carbonyl chloride, DMF, RT75%NMR, IR, MS
PurificationEthanol/water recrystallization85%HPLC, m.p. analysis

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Structural confirmation requires:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), thiazole (δ 2.4 ppm for methyl), and amide (δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis ensures stoichiometric purity .

Advanced: How to design experiments to determine structure-activity relationships (SAR) for biological activity?

Methodological Answer:

Analog Synthesis : Modify substituents on the thiazole (e.g., methyl → ethyl) or thiophene (e.g., halogenation) to probe electronic/steric effects .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
  • Compare with structurally similar compounds (e.g., ’s 2,4-dichlorophenoxy analog) to identify key interactions .

In Vitro Assays : Test analogs in enzyme inhibition (e.g., IC₅₀ determination) or cell-based assays (e.g., apoptosis via flow cytometry) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Comparative SAR Analysis :

  • Tabulate activity data for analogs (e.g., ’s compounds with varying substituents) to identify trends.
  • Example: Methyl vs. fluorine substituents on the thiazole may alter lipophilicity and target affinity .

Experimental Validation :

  • Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability across studies .

Basic: What are the key structural features influencing reactivity and stability?

Methodological Answer:

Thiazole Ring : The 2-methyl group enhances metabolic stability by reducing oxidative degradation .

Thiophene-Amide Linkage : The planar amide group facilitates π-π stacking with aromatic residues in target proteins .

Solubility Modifiers : Polar groups (e.g., methoxy in ’s analogs) improve aqueous solubility but may reduce membrane permeability .

Advanced: What strategies optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

Prodrug Design : Introduce phosphate or ester groups at the amide nitrogen for enhanced solubility, which are cleaved in vivo .

Salt Formation : Use hydrochloride or sodium salts of the carboxylic acid derivative (if applicable) .

Co-Solvent Systems : Employ cyclodextrin complexes or PEG-based formulations for parenteral administration .

Advanced: How to analyze crystallographic data for structural confirmation?

Methodological Answer:

X-ray Crystallography :

  • Grow single crystals via vapor diffusion (e.g., ethanol/water).
  • Use SHELX (SHELXL for refinement) to solve the structure. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .

Validation Tools :

  • Check geometry (e.g., bond angles, torsion) with PLATON or Mercury .
  • Compare with analogous structures (e.g., ’s thiazole derivatives) .

Basic: What are common pitfalls in synthesizing this compound, and how to mitigate them?

Methodological Answer:

Side Reactions :

  • Thiazole ring decomposition under acidic conditions: Use neutral pH and low temperatures during amide coupling .

Purification Challenges :

  • Co-elution of byproducts: Optimize chromatography gradients (e.g., 10% → 50% ethyl acetate in hexane) .

Yield Variability :

  • Ensure anhydrous conditions for moisture-sensitive steps (e.g., EDCl coupling) .

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